(S)-4-((4-(((2,3-Dihydro-[1,4]dioxino[2,3-C]pyridin-7-Yl)methyl)amino)piperidin-1-Yl)methyl)-3-Fluoro-4-Hydroxy-4h-Pyrrolo[3,2,1-De][1,5]naphthyridin-7(5h)-One
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Overview
Description
GSK966587 is an inhibitor of bacterial type IIA topoisomerases.
Scientific Research Applications
Antibacterial Properties
One significant application of compounds related to (S)-4-((4-(((2,3-Dihydro-[1,4]dioxino[2,3-C]pyridin-7-Yl)methyl)amino)piperidin-1-Yl)methyl)-3-Fluoro-4-Hydroxy-4h-Pyrrolo[3,2,1-De][1,5]naphthyridin-7(5h)-One is their use as antibacterial agents. Various studies have synthesized and tested different derivatives of naphthyridine and pyridonecarboxylic acids, revealing potent antibacterial activities. For instance, Egawa et al. (1984) synthesized compounds with amino- and hydroxy-substituted cyclic amino groups at C-7, showing superior antibacterial activity compared to enoxacin, a known antibacterial agent (Egawa et al., 1984). Similarly, Miyamoto et al. (1987) created 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives as potential antibacterial agents (Miyamoto et al., 1987).
Synthesis of Heterocyclic Systems
Another research avenue is the synthesis of novel heterocyclic systems containing elements of the compound . Soukri et al. (2003) synthesized derivatives of 2,3-dihydro-spiro[1,4]dioxino[2,3-b]pyridine, showcasing the compound's versatility in creating diverse heterocyclic structures (Soukri et al., 2003).
Antioxidant and Antitumor Activities
The compound's derivatives have also been explored for their antioxidant and antitumor properties. For instance, Bialy and Gouda (2011) conducted a study on cyanoacetamide in heterocyclic chemistry, exploring the synthesis of various derivatives with promising antioxidant activities (Bialy & Gouda, 2011). In addition, Wagner et al. (2009) examined the synthesis, structure, and pharmacological screening of 2,7-naphthyridine derivatives, finding some of these compounds to exhibit cytostatic activity in vitro (Wagner et al., 2009).
Properties
Molecular Formula |
C24H26FN5O4 |
---|---|
Molecular Weight |
467.5 g/mol |
IUPAC Name |
(3S)-3-[[4-(2,3-dihydro-[1,4]dioxino[2,3-c]pyridin-7-ylmethylamino)piperidin-1-yl]methyl]-5-fluoro-3-hydroxy-1,7-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraen-11-one |
InChI |
InChI=1S/C24H26FN5O4/c25-17-11-28-18-1-2-21(31)30-14-24(32,22(17)23(18)30)13-29-5-3-15(4-6-29)26-10-16-9-19-20(12-27-16)34-8-7-33-19/h1-2,9,11-12,15,26,32H,3-8,10,13-14H2/t24-/m0/s1 |
InChI Key |
VJVBZXRLYHVXIQ-DEOSSOPVSA-N |
Isomeric SMILES |
C1CN(CCC1NCC2=CC3=C(C=N2)OCCO3)C[C@@]4(CN5C(=O)C=CC6=NC=C(C4=C65)F)O |
SMILES |
C1CN(CCC1NCC2=CC3=C(C=N2)OCCO3)CC4(CN5C(=O)C=CC6=NC=C(C4=C65)F)O |
Canonical SMILES |
C1CN(CCC1NCC2=CC3=C(C=N2)OCCO3)CC4(CN5C(=O)C=CC6=NC=C(C4=C65)F)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GSK-966587; GSK 966587; GSK966587 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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